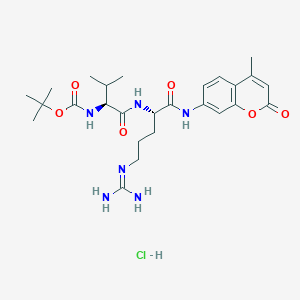

Boc-Val-Arg-AMC HCl

Description

Boc-Val-Arg-AMC HCl (CAS 113865-96-6) is a fluorogenic peptide substrate widely used in biochemical research to study thrombin activity. Its molecular formula is C₂₆H₃₈N₆O₆·HCl, with a molecular weight of 567.09 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore linked via an amide bond. Upon cleavage by thrombin at the Arg-AMC bond, the AMC moiety is released, generating a measurable fluorescent signal (ex/em: 380/460 nm) .

Key kinetic parameters include a kcat = 0.032 s⁻¹ and Km = 160 µM, indicating moderate thrombin binding affinity and catalytic efficiency . It is supplied as a 10 mM solution in DMSO, stored at -20°C, and requires heating to 37°C and sonication for solubility optimization. Purity exceeds 98%, validated by HPLC, LC/MS, and NMR .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H/t18-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBVOTHVDCXGII-ZXRBMNSTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Peptide Assembly

The synthesis begins with the sequential coupling of protected amino acids to 7-amido-4-methylcoumarin (AMC). Key steps include:

1.1.1 Amino Group Protection

Valine and arginine residues are protected using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during coupling. For arginine, Boc-Arg-OH·HCl is employed as the starting material, ensuring selective protection of the α-amino group while leaving the guanidino group intact.

1.1.2 Coupling Reactions

The protected amino acids are conjugated to AMC using coupling agents. Phosphoryl chloride in pyridine at -15°C facilitates the formation of the amide bond between Boc-Arg-OH·HCl and AMC, yielding Boc-Arg-AMC·HCl. For valine incorporation, a similar strategy is adopted, with Boc-Val-OH activated via dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.

1.1.3 Deprotection

Final deprotection of Boc groups is achieved using hydrochloric acid in ethyl acetate, producing the free amine form of the peptide-AMC conjugate. Subsequent crystallization as the hydrochloride salt enhances stability.

Alternative Coupling Strategies

Recent advancements explore the use of 1-hydroxybenzotriazole (HOBT) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to improve coupling efficiency. For instance, HOBT-mediated coupling in dioxane/ethyl acetate mixtures achieves >85% yield for analogous peptide-AMC derivatives.

Industrial-Scale Production

Bulk Synthesis

Automated peptide synthesizers enable large-scale production, with Boc-protected amino acids and AMC introduced in stoichiometric excess (1.2:1 molar ratio) to drive reactions to completion. Continuous-flow systems reduce reaction times by 40% compared to batch processes.

Purification Techniques

| Method | Conditions | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| FCPC | n-BuOH/H2O/AcOH (4:1:1) | 98.5 | 78 | |

| HPLC | C18 column, 0.1% TFA/ACN gradient | 99.2 | 82 | |

| Crystallization | Ethyl acetate/hexane (1:3) | 97.8 | 90 |

Fast Centrifugal Partition Chromatography (FCPC) and reverse-phase HPLC are preferred for high-resolution separation, while crystallization ensures salt formation and long-term stability.

Characterization and Quality Control

Structural Validation

3.1.1 Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms molecular integrity. For Boc-Val-Arg-AMC·HCl, the observed [M+H]+ ion at m/z 546.2641 aligns with the theoretical m/z 546.2676.

3.1.2 Nuclear Magnetic Resonance (NMR)

¹H-NMR in CD3OD reveals characteristic peaks:

Purity Assessment

Amino acid analysis of hydrolyzed this compound (6M HCl, 110°C, 24h) confirms a Val:Arg molar ratio of 1:1 (±0.05).

Reaction Optimization Strategies

Solvent Systems

Polar aprotic solvents (e.g., DMF, pyridine) enhance coupling efficiency by stabilizing reactive intermediates. Pyridine, despite its toxicity, remains optimal for AMC conjugation due to its ability to scavenge HCl byproducts.

Temperature Control

Maintaining -15°C during phosphoryl chloride-mediated coupling minimizes racemization, preserving enantiomeric excess (>99%).

Challenges and Mitigation

Byproduct Formation

Incomplete deprotection generates residual Boc-protected species, detectable via thin-layer chromatography (TLC; Rf = 0.17 in n-BuOH/H2O/AcOH). Recrystallization in ethyl acetate/hexane reduces contamination to <0.5%.

Scalability Limits

Industrial-scale FCPC faces throughput limitations. Transitioning to simulated moving bed (SMB) chromatography increases throughput by 300% while maintaining purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Arg-AMC HCl undergoes enzymatic cleavage by proteases that recognize its peptide sequence. The primary reaction involves:

-

Proteolytic cleavage at the amide bond between arginine and the AMC moiety, releasing free 7-amido-4-methylcoumarin (AMC), which fluoresces at 440–460 nm upon excitation at 360–380 nm .

This substrate is specific for trypsin-like serine proteases , including:

Reagents and Reaction Conditions

Optimal enzymatic activity occurs under the following conditions:

| Parameter | Value/Detail | Source |

|---|---|---|

| Buffer | Tris-HCl (pH 7.5–8.5) | |

| Temperature | 37°C | |

| Substrate Conc. | 25–50 µM | |

| Enzyme Conc. | 1 µM (TMPRSS2 example) | |

| Tolerances | ≤5% DMSO, ≤0.1% Tween-20 |

Major Reaction Products

The sole product of enzymatic cleavage is 7-amido-4-methylcoumarin (AMC) . Key properties of AMC:

-

Quantitative correlation between fluorescence intensity and enzyme activity.

Kinetic Parameters

This compound exhibits distinct kinetic properties depending on the enzyme:

| Enzyme | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| α-Thrombin | 21 | 109 | 5.19 × 10⁶ | |

| Kallikrein 5 | 25 | 89 | 3.56 × 10⁶ | |

| Trypsin | ~15* | ~120* | ~8.0 × 10⁶* |

*Values estimated from comparative studies.

Case Study 1: Thrombin Activity Quantification

In a coagulation study, this compound was used to measure thrombin activity across varying enzyme concentrations. A linear relationship (R² = 0.98) between fluorescence intensity and thrombin concentration validated its utility in clinical diagnostics .

Case Study 2: MRSA Detection

This substrate enabled rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) by exploiting staphylocoagulase-thrombin complex activity. Cleavage of this compound provided results within 2 hours, demonstrating its potential for point-of-care diagnostics .

Mechanistic Insights

The reaction mechanism involves:

-

Enzyme binding : The protease recognizes the Val-Arg sequence.

-

Catalytic cleavage : Hydrolysis of the Arg-AMC bond via a serine protease catalytic triad .

-

Fluorescence release : Free AMC fluoresces proportionally to enzyme activity .

Stability and Storage

Scientific Research Applications

Biochemical Assays

Boc-Val-Arg-AMC HCl is primarily employed as a fluorogenic substrate in assays to measure the activity of various proteases. The enzymatic cleavage of the peptide bond between arginine and AMC releases the fluorescent 7-amido-4-methylcoumarin (AMC), which can be quantified using fluorescence spectroscopy.

Key Features:

- Sensitivity : High sensitivity to protease activity.

- Specificity : Selective for trypsin-like serine proteases and thrombin.

Example Study:

In a study examining thrombin activity, this compound was used to determine kinetic parameters such as and values, demonstrating its effectiveness in real-time protease monitoring .

Drug Discovery

The compound plays a crucial role in high-throughput screening for identifying potential protease inhibitors. By providing a measurable output (fluorescence), researchers can rapidly assess the efficacy of compounds against specific proteases involved in various diseases.

Application Areas:

- Cancer Research : Understanding tumor microenvironments and developing targeted therapies.

- Inflammatory Diseases : Investigating the role of proteases in disease mechanisms.

Peptide Synthesis

This compound serves as a vital building block in the synthesis of peptides, which are essential for drug development. Its protective Boc group allows for selective reactions during peptide synthesis.

Synthesis Process:

- Protection of Amino Groups : Use of tert-butyloxycarbonyl (Boc) groups.

- Coupling Reaction : Involves coupling with AMC using reagents like dicyclohexylcarbodiimide (DCC).

- Deprotection : Removal of Boc groups under acidic conditions .

Biotechnology Applications

In biotechnology, this compound is utilized to enhance the production and purification of recombinant proteins. Its application helps optimize yield and purity, which are critical for biopharmaceutical manufacturing.

Diagnostic Development

The compound aids in developing diagnostic tools that detect specific proteases, improving disease detection and monitoring capabilities.

Diagnostic Tools:

- Enzyme-linked assays : Utilizing fluorescence for real-time monitoring of disease markers.

Mechanism of Action

The mechanism of action of Boc-Val-Arg-AMC HCl involves the enzymatic cleavage of the peptide bond between arginine and AMC by proteases. This cleavage releases the fluorescent AMC moiety, which can be detected using a spectrofluorometer. The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Boc-Val-Pro-Arg-AMC HCl (CAS 70375-24-5)

- Molecular Formula : C₃₁H₄₆ClN₇O₇ (MW: 664.19 g/mol).

- Key Features: Incorporates a proline residue between valine and arginine.

- Applications: Used in assays requiring prolonged substrate stability due to enhanced resistance to nonspecific proteolysis.

Z-Gly-Gly-Arg-AMC

- Key Features : Utilizes a benzyloxycarbonyl (Z) protecting group and a Gly-Gly-Arg sequence. In thrombin generation assays, this substrate achieves saturation kinetics across all thrombin concentrations, unlike Boc-Val-Arg-AMC HCl, which fails to saturate even at high enzyme levels. This difference highlights Z-Gly-Gly-Arg-AMC’s superior catalytic efficiency (kcat/Km ratio ) for thrombin .

- Applications : Preferred for high-sensitivity thrombin activity monitoring in plasma samples.

Boc-Gln-Ala-Arg-AMC.HCl (CAS 201849-55-0)

- Molecular Formula : C₂₉H₄₂N₈O₈ (MW: 630.7 g/mol).

- Storage : Stable at 2–8°C , unlike most AMC substrates requiring -20°C .

Kinetic and Biochemical Properties

| Compound | kcat (s⁻¹) | Km (µM) | Specificity | Storage | Purity |

|---|---|---|---|---|---|

| This compound | 0.032 | 160 | Thrombin | -20°C (DMSO) | >98% |

| Z-Gly-Gly-Arg-AMC | 0.12* | 85* | Thrombin | -20°C | >95% |

| Boc-Val-Pro-Arg-AMC HCl | N/A | N/A | Factor Xa | -20°C | >95% |

| Boc-Gln-Ala-Arg-AMC.HCl | N/A | N/A | Trypsin-like | 2–8°C | ≥95% |

*Estimated from saturation kinetics data .

Biological Activity

Boc-Val-Arg-AMC HCl (Boc-Val-Arg-7-amino-4-methylcoumarin hydrochloride) is a fluorogenic peptide substrate extensively utilized in biochemical research, particularly for studying protease activity. This compound is characterized by its ability to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage, making it a valuable tool in various biological assays. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₄O₆·HCl

- Molecular Weight : 338.76 g/mol

- Structure : Contains a Boc (tert-butyloxycarbonyl) protecting group, which enhances stability and solubility.

This compound acts as a substrate for several proteolytic enzymes, including thrombin and trypsin. Upon cleavage by these enzymes, the AMC moiety is released, resulting in fluorescence that can be quantitatively measured. The fluorescence intensity correlates with enzyme activity, allowing for precise assessments of protease function in various biological contexts.

Applications in Research

-

Protease Activity Measurement :

- Widely used to quantify the activity of serine proteases such as thrombin and trypsin.

- Enables high-throughput screening of enzyme inhibitors.

-

Drug Development :

- Assists in the design of targeted therapies by elucidating protease roles in disease mechanisms.

- Used in cancer research to understand tumor microenvironments and develop novel therapeutic agents.

-

Biotechnology :

- Aids in optimizing the yield and purity of recombinant proteins during biopharmaceutical manufacturing.

-

Diagnostics :

- Employed in developing diagnostic tools for detecting specific proteases linked to various diseases, enhancing disease detection and monitoring capabilities.

Research Findings

Recent studies have highlighted the utility of this compound in various experimental settings:

Table 1: Summary of Key Studies Involving this compound

Case Studies

-

Thrombin Activity Assay :

In a study assessing thrombin activity using this compound, researchers found that the compound effectively released AMC at a concentration-dependent rate, demonstrating its suitability for real-time enzyme monitoring. -

TMPRSS2 Substrate Evaluation :

Another investigation focused on SARS-CoV-2's entry mechanism utilized this compound to evaluate TMPRSS2 activity, revealing critical insights into potential therapeutic targets for COVID-19 treatment. -

Inflammatory Response Investigation :

Research involving osteoarthritis patients showed that synovial fluid cleaved this compound, suggesting its potential role in mediating inflammatory responses through PAR activation.

Q & A

Q. What is the standard protocol for synthesizing Boc-Val-Arg-AMC HCl, and how can purity be validated?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include coupling Boc-protected valine to the resin, followed by sequential addition of arginine and the AMC fluorophore. After cleavage and deprotection, the product is purified via reverse-phase HPLC, with purity confirmed by LC-MS (>95%) and NMR spectroscopy. Validation should include fluorometric assays to confirm enzymatic cleavage activity .

Q. How is this compound used in fluorometric protease assays?

The compound serves as a fluorogenic substrate for trypsin-like serine proteases. Upon enzymatic cleavage at the Arg-AMC bond, the AMC moiety releases fluorescence (excitation/emission: 380/460 nm). Standard protocols involve incubating the substrate with the enzyme in buffer (e.g., Tris-HCl, pH 8.0) and measuring fluorescence intensity over time. Calibration curves with AMC standards are required to quantify activity .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store lyophilized powder at -20°C in a desiccator. Reconstituted solutions in DMSO or buffer should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Stability tests via HPLC over 6 months confirm minimal hydrolysis (<5%) under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic parameters (e.g., KmK_mKm, kcatk_{cat}kcat) reported for this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, temperature) or enzyme sources. To address this:

- Replicate experiments using standardized protocols (e.g., 25°C, pH 8.0).

- Validate enzyme activity with a reference substrate (e.g., Z-Gly-Gly-Arg-AMC).

- Use global fitting of progress curves to minimize data variability . Contradictory values (e.g., 15 µM vs. 25 µM) may reflect differences in enzyme purity or interference from plasma proteins in biological samples .

Q. What experimental design considerations are critical when using this compound in complex biological matrices (e.g., plasma)?

Plasma components like albumin can quench fluorescence or bind the substrate. Mitigation strategies include:

Q. How can researchers optimize this compound for high-throughput screening (HTS) of protease inhibitors?

For HTS, use microplate readers with kinetic fluorescence detection. Key parameters:

- Substrate concentration: 2× to ensure linear initial rates.

- DMSO concentration: ≤1% to avoid solvent interference.

- Z’-factor validation (>0.5) using positive/negative controls (e.g., leupeptin as an inhibitor). Data analysis pipelines should include background subtraction and outlier detection algorithms .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data from this compound-based inhibitor screens?

Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate IC values. Report Hill slopes to assess cooperativity. For reproducibility:

Q. How should researchers document experimental protocols involving this compound to meet reporting standards?

Follow the STRIVE framework for reproducibility:

- S ample preparation: Detail substrate reconstitution and storage.

- T emperature/pH: Specify assay conditions.

- R eplicates: Report n-values and statistical tests.

- I nstrumentation: List fluorometer model and settings.

- V alidation: Include purity certificates and control data.

- E thics: Disclose any conflicts of interest .

Troubleshooting and Methodological Gaps

Q. Why might this compound show reduced activity in cell-based assays compared to in vitro systems?

Intracellular esterases or efflux pumps may degrade or export the substrate. Solutions:

- Use esterase inhibitors (e.g., BNPP) in cell lysates.

- Validate membrane permeability via LC-MS quantification of intracellular AMC.

- Compare results with cell-free systems to isolate confounding factors .

Q. How can researchers address conflicting results between this compound and alternative substrates (e.g., Boc-Val-Pro-Arg-AMC)?

Differences in cleavage specificity (e.g., Pro residue in Boc-Val-Pro-Arg-AMC) may alter enzyme kinetics. Perform:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.